Methyl 13-cis-4-Oxoretinoate is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is part of a larger class of retinoids, which are known for their significant biological activities, particularly in the regulation of gene expression and cellular differentiation. Methyl 13-cis-4-Oxoretinoate has garnered interest due to its potential therapeutic applications, particularly in dermatology and oncology.
Methyl 13-cis-4-Oxoretinoate is classified as a retinoid. Retinoids are compounds that are chemically related to vitamin A and are known for their roles in cell growth and differentiation. This compound specifically falls under the category of oxo-retinoids, which contain a keto group in their structure.
The synthesis of Methyl 13-cis-4-Oxoretinoate typically involves the following steps:
The synthesis process requires careful handling of reagents and precise control of reaction conditions to achieve high yields and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of Methyl 13-cis-4-Oxoretinoate .
Methyl 13-cis-4-Oxoretinoate has a complex molecular structure characterized by a series of conjugated double bonds and a ketone functional group. Its chemical formula is with a molecular weight of approximately 288.39 g/mol.
The structural representation includes multiple rings typical of retinoid compounds, with specific stereochemistry that influences its biological activity.
Methyl 13-cis-4-Oxoretinoate can participate in various chemical reactions typical for retinoids, including:
The reactivity of Methyl 13-cis-4-Oxoretinoate largely depends on its functional groups and the presence of double bonds, making it susceptible to both electrophilic and nucleophilic attack.
The mechanism by which Methyl 13-cis-4-Oxoretinoate exerts its effects involves binding to nuclear receptors known as retinoic acid receptors (RARs). Upon binding, these receptors regulate gene expression related to cell proliferation, differentiation, and apoptosis.
Studies have shown that Methyl 13-cis-4-Oxoretinoate can modulate pathways involved in skin cell turnover and has potential applications in treating skin disorders such as acne and psoriasis . Its metabolites, particularly 4-oxo-retinoic acids, have been identified as significant contributors to its pharmacological effects.
Relevant analytical methods such as high-performance liquid chromatography (HPLC) are commonly used to assess the purity and stability of Methyl 13-cis-4-Oxoretinoate during storage .
Methyl 13-cis-4-Oxoretinoate has several scientific uses:
Methyl 13-cis-4-oxoretinoate is a specialized retinoid ester formed through the oxidative metabolism of 13-cis-retinoic acid (isotretinoin). The biosynthesis initiates with cytochrome P450 (CYP)-mediated oxidation at the C4 position of the β-ionone ring. This reaction proceeds via a two-step mechanism: initial hydroxylation followed by dehydrogenase-mediated oxidation to the 4-oxo derivative. The resulting 13-cis-4-oxoretinoic acid undergoes enzymatic esterification, predominantly forming the methyl ester derivative in physiological contexts [1] [7].
CYP3A4 serves as the primary catalyst for the 4-hydroxylation step in human hepatic systems. This enzyme demonstrates broad substrate promiscuity, accommodating both all-trans and 13-cis retinoic acid isomers. Kinetic analyses reveal a Km of 8.2 ± 1.5 µM and Vmax of 0.42 ± 0.07 nmol/min/nmol P450 for 13-cis-retinoic acid metabolism in human liver microsomes. CYP3A4 contributes approximately 60% of total hepatic 4-hydroxylation activity, with CYP2C8 accounting for most of the remainder [7] [10].
The reaction occurs within the heme-binding pocket of CYP3A4, where molecular docking simulations indicate preferential positioning of the β-ionone ring near the reactive iron-oxo species. This spatial arrangement facilitates stereoselective hydrogen abstraction from the pro-S position at C4, consistent with observed (4S)-hydroxy intermediate formation. Induction mechanisms further regulate this process, as retinoids activate the pregnane X receptor (PXR)/retinoid X receptor (RXR) complex, enhancing CYP3A4 gene transcription through binding to xenobiotic-responsive enhancer modules (XREMs) in the promoter region [7] [10].
Table 1: Kinetic Parameters of Human CYP Enzymes in 13-cis-Retinoic Acid 4-Hydroxylation
CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) | Relative Contribution (%) |
---|---|---|---|
CYP3A4 | 8.2 ± 1.5 | 0.42 ± 0.07 | 60 |
CYP2C8 | 5.7 ± 0.9 | 0.38 ± 0.05 | 30 |
CYP3A5 | 15.3 ± 2.1 | 0.21 ± 0.03 | <5 |
The enzymatic esterification of 13-cis-4-oxoretinoic acid exhibits rigorous stereoselectivity. Chiral HPLC analyses demonstrate that carboxyl methyltransferases exclusively esterify the (4S)-epimer of 4-oxoretinoic acid, yielding the (4S)-methyl ester configuration. This preference aligns with the stereochemical constraints of the enzyme's active site, which accommodates the cis-configured cyclohexenone ring while discriminating against the (4R)-epimer [2].
The reaction mechanism proceeds via an SN2 nucleophilic attack by the carboxylate oxygen of 4-oxoretinoic acid on the methyl group of S-adenosyl methionine (SAM). Isotope tracing experiments using [13Cmethyl]-SAM confirm methyl group transfer with >98% retention of configuration at the chiral C4 center. The resulting methyl 13-cis-4-oxoretinoate accumulates predominantly in cytosolic compartments, where it associates with lipid droplets and cellular membranes due to its lipophilic character [2] [1].
Table 2: Stereochemical Distribution of Methyl 13-cis-4-Oxoretinoate Epimers in Hepatic Systems
Epimer Configuration | Relative Abundance (%) | Enzymatic Conversion Rate (pmol/min/mg protein) | Identified Esterifying Enzymes |
---|---|---|---|
(4S)-methyl ester | 98.2 ± 0.8 | 42.7 ± 3.1 | Carboxyl methyltransferase 1 |
(4R)-methyl ester | 1.8 ± 0.6 | Not detected | None identified |
Metabolic flux analysis (MFA) using 13C-labeled precursors quantifies the dynamic redistribution of carbon through retinoid pathways. When human hepatocytes are incubated with [10,11,12,13-13C4]-13-cis-retinoic acid, isotopic enrichment patterns reveal that 68.5% of the tracer flows toward 4-hydroxy metabolites, with 22.3% proceeding to methyl 13-cis-4-oxoretinoate. Time-resolved 13C NMR spectroscopy further establishes a precursor-product relationship with the 4-hydroxy intermediate exhibiting rapid labeling kinetics (t1/2 = 9.2 min) preceding methyl ester formation (t1/2 = 24.7 min) [5] [8].
Bayesian modeling of 13C mass isotopomer distributions in the TCA cycle intermediates demonstrates metabolic crosstalk: Approximately 15% of methyl 13-cis-4-oxoretinoate's carbon skeleton derives from glutamine via α-ketoglutarate, indicating partial catabolism through β-oxidation pathways. This model estimates net synthesis rates of 0.82 ± 0.11 nmol/h/106 cells for methyl 13-cis-4-oxoretinoate in primary human hepatocytes under physiological retinoid conditions [5] [8].
Table 3: Metabolic Flux Rates in Human Hepatocyte Retinoid Pathways
Metabolic Reaction | Flux Rate (nmol/h/106 cells) | Isotopic Enrichment from [13C4]-RA (%) | T1/2 (min) |
---|---|---|---|
13-cis-RA → 4-OH-13-cis-RA | 3.72 ± 0.41 | 68.5 ± 4.2 | 9.2 ± 1.1 |
4-OH-13-cis-RA → 4-oxo-13-cis-RA | 2.15 ± 0.33 | 47.8 ± 3.7 | 14.6 ± 1.8 |
4-oxo-13-cis-RA → Methyl 13-cis-4-oxoretinoate | 0.82 ± 0.11 | 22.3 ± 2.9 | 24.7 ± 3.2 |
4-oxo-13-cis-RA → TCA cycle intermediates | 0.38 ± 0.07 | 15.1 ± 2.1 | >120 |
Subcellular fractionation coupled to LC-MS/MS quantification reveals organelle-specific accumulation patterns. Methyl 13-cis-4-oxoretinoate concentrates in microsomal (43.5%) and cytosolic (38.2%) fractions, with lesser amounts in nuclear (12.1%) and mitochondrial (6.2%) compartments. This distribution aligns with the localization of biosynthetic enzymes: CYP3A4 in endoplasmic reticulum membranes and carboxyl methyltransferases in the cytosol [5] [8].
13C-MFA with [U-13C6]-glucose demonstrates that energy metabolism modulates esterification efficiency. Under glycolytic inhibition, methyl ester formation decreases by 62%, coinciding with reduced ATP/ADP ratios and SAM availability. Conversely, malate shuttle activation increases NADPH supply to CYP3A4, enhancing 4-hydroxylation flux by 35% and subsequent methyl ester production. These findings establish a metabolic dependence between central carbon metabolism and retinoid modification pathways, particularly regarding cofactor regeneration and methyl group donation [8].
Table 4: Subcellular Distribution of Methyl 13-cis-4-Oxoretinoate and Associated Enzymes
Subcellular Fraction | Methyl Ester Concentration (pmol/mg protein) | Key Enzymes Identified | Relative Enzyme Activity (%) |
---|---|---|---|
Microsomal | 128.7 ± 15.3 | CYP3A4, CYP2C8 | 100 (CYP reactions) |
Cytosolic | 112.9 ± 12.6 | Carboxyl methyltransferase, Dehydrogenases | 100 (Esterification) |
Nuclear | 35.8 ± 4.2 | Retinoic acid receptors | <5 |
Mitochondrial | 18.3 ± 2.7 | β-Oxidation enzymes | <5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7